molecular formula C25H19FN2O5S B15023898 methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15023898
M. Wt: 478.5 g/mol
InChI Key: XPDBYZINDKZUFR-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 4-methyl-1,3-thiazole-5-carboxylate ester group. The 2-fluorophenyl substituent at position 1 introduces electron-withdrawing properties, while the 6,7-dimethyl groups on the chromeno ring enhance steric bulk. The methyl ester at the thiazole-5-position contributes to moderate lipophilicity.

Properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O5S/c1-11-9-15-17(10-12(11)2)33-21-18(20(15)29)19(14-7-5-6-8-16(14)26)28(23(21)30)25-27-13(3)22(34-25)24(31)32-4/h5-10,19H,1-4H3

InChI Key

XPDBYZINDKZUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves several steps. One common method starts with the preparation of the chromeno[2,3-c]pyrrol core, which is achieved by heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the desired chromeno[2,3-c]pyrrol-3,9-diones by boiling in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of advanced purification techniques and continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[1-(2-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the chromeno[2,3-c]pyrrole or related heterocyclic frameworks. Key differences in substituents, electronic properties, and bioactivity are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione - 2-Fluorophenyl
- 6,7-Dimethyl
- 4-Methyl-thiazole-5-carboxylate (methyl ester)
~503.5 (calculated) Electron-withdrawing F enhances stability; methyl ester improves solubility in organic solvents.
Ethyl 2-{1-[4-(Dimethylamino)Phenyl]-3,9-Dioxo-3,9-Dihydrochromeno[2,3-c]Pyrrol-2-yl}-4-Methyl-1,3-Thiazole-5-Carboxylate Chromeno[2,3-c]pyrrole-3,9-dione - 4-(Dimethylamino)phenyl
- Ethyl ester
~531.5 (calculated) Electron-donating NMe₂ group may enhance binding affinity but reduce metabolic stability.
2-(5-Acetyl-4-Methyl-1,3-Thiazol-2-yl)-1-[4-(Benzyloxy)-3-Ethoxyphenyl]-6,7-Dimethyl-1,2-Dihydrochromeno[2,3-c]Pyrrole-3,9-Dione Chromeno[2,3-c]pyrrole-3,9-dione - Benzyloxy-3-ethoxyphenyl
- Acetyl-thiazole
~668.7 (calculated) Bulky substituents increase lipophilicity; acetyl group may confer reactivity.
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole Thiazole-pyrazole-triazole hybrid - Multiple fluorophenyl groups ~603.4 (calculated) Isostructural planarity with perpendicular fluorophenyl groups; high crystallinity.

Electronic and Steric Effects

  • Fluorophenyl vs.
  • Thiazole Substituents : The 4-methyl-thiazole-5-carboxylate group in the target compound offers a balance of steric hindrance and solubility, whereas the acetyl-thiazole in introduces a reactive ketone moiety .

Research Findings and Implications

Metabolic Stability: The 2-fluorophenyl group in the target compound likely reduces susceptibility to cytochrome P450-mediated metabolism compared to dimethylamino-substituted analogs .

Solubility: The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMF, ethanol), critical for formulation in biological assays .

Steric Effects: The 6,7-dimethyl groups on the chromeno ring may hinder rotation, stabilizing the molecule’s bioactive conformation .

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